Methyl 1-cyclopropylbenzotriazole-5-carboxylate
Description
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Properties
IUPAC Name |
methyl 1-cyclopropylbenzotriazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-11(15)7-2-5-10-9(6-7)12-13-14(10)8-3-4-8/h2,5-6,8H,3-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFVVSTTZRWKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N(N=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00743102 | |
| Record name | Methyl 1-cyclopropyl-1H-benzotriazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887350-84-7 | |
| Record name | Methyl 1-cyclopropyl-1H-benzotriazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00743102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl 1-cyclopropylbenzotriazole-5-carboxylate (MCBC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MCBC, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
MCBC is characterized by its unique structure, which includes a benzotriazole moiety. The molecular formula is , and it features both cyclopropyl and carboxylate functional groups. The presence of these groups contributes to its biological activity by influencing its interaction with various biological targets.
Research indicates that MCBC exhibits several mechanisms of action:
- Inhibition of Apoptosis : MCBC has been shown to inhibit Bax-mediated cell death, which suggests a potential role in cancer therapy by preventing tumor cell apoptosis .
- Antimicrobial Activity : Preliminary studies indicate that compounds similar to MCBC may possess significant antibacterial and antifungal properties, making them candidates for treating infections .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are still needed to elucidate these interactions.
Antimicrobial Properties
The antimicrobial activity of MCBC is particularly noteworthy. Studies have demonstrated that benzotriazole derivatives exhibit varying degrees of antimicrobial efficacy against a range of pathogens. For example, compounds structurally related to MCBC have shown promising results in inhibiting the growth of both Gram-positive and Gram-negative bacteria in vitro .
Anticancer Potential
The ability of MCBC to inhibit apoptosis suggests potential applications in oncology. By modulating apoptotic pathways, MCBC could be explored as an adjunctive treatment for various cancers. Further research is necessary to establish its efficacy and safety in clinical settings.
Case Studies
Several case studies highlight the biological activity and therapeutic potential of benzotriazole derivatives, including MCBC:
- Case Study on Antimicrobial Efficacy :
- Case Study on Apoptosis Modulation :
Data Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Methyl 1-cyclopropylbenzotriazole-5-carboxylate has shown promise in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : A study investigated its effects on human cancer cell lines. The compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. This suggests potential as an anticancer agent .
- Antimicrobial Properties : Research indicated that this compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, it showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
Agricultural Applications
The compound's ability to act as a growth regulator has been explored in agricultural research. It has been tested for its effects on plant growth and development, particularly in enhancing resistance to environmental stressors.
Case Studies
- Plant Growth Regulation : In trials, this compound was applied to various crops, resulting in improved growth rates and enhanced resistance to drought conditions. The application led to a measurable increase in biomass and yield compared to untreated plants .
Materials Science
In materials science, this compound is being investigated for its potential use in developing new materials with specific properties such as increased stability and resistance to degradation.
Case Studies
- Polymer Additive : Research has shown that incorporating this compound into polymer matrices enhances their thermal stability and mechanical properties. This could lead to the development of more durable materials suitable for various industrial applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 1-cyclopropylbenzotriazole-5-carboxylate, and how can reaction conditions be optimized?
- Methodology : Cyclocondensation of ester precursors (e.g., methyl acetoacetate) with cyclopropylamine derivatives and benzotriazole intermediates is a common approach. Reaction optimization includes varying solvents (e.g., ethanol, DMF), temperature (reflux vs. room temperature), and catalysts (e.g., KOH) to improve yield . Purification via recrystallization (ethanol/water mixtures) or column chromatography is critical to isolate the product .
- Key Considerations : Monitor reaction progress using TLC or GC to identify intermediate stages and byproducts .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : Use - and -NMR to confirm cyclopropane ring integration and carboxylate/benzotriazole moieties. For example, cyclopropane protons typically appear as multiplets in δ 1.2–2.0 ppm .
- IR : Identify carbonyl (C=O) stretches near 1700 cm and benzotriazole ring vibrations (1450–1600 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use P95/P1 respirators for particulate protection and ABEK-P2 filters for vapor protection during synthesis. Avoid skin contact via nitrile gloves and lab coats. Dispose of waste through licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cycloaddition reactions?
- Methodology : Employ density functional theory (DFT) at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and assess regioselectivity in [3+2] cycloadditions. Compare with experimental data to validate predictions .
- Data Contradiction : If computational results conflict with observed reaction outcomes (e.g., unexpected regiochemistry), re-evaluate solvent effects or transition-state geometries using molecular dynamics simulations .
Q. What strategies resolve conflicting crystallographic and spectroscopic data for this compound?
- Methodology :
- Crystallography : Use SHELXL for single-crystal XRD refinement to resolve ambiguities in bond lengths/angles. For twinned crystals, apply SHELXD for structure solution .
- NMR Reanalysis : If XRD suggests a planar cyclopropane ring but NMR shows distorted coupling constants, consider dynamic effects (e.g., ring puckering) using variable-temperature NMR .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodology :
- Enzyme Assays : Test inhibition of target enzymes (e.g., kinases) via fluorescence-based assays. Use IC values to quantify potency .
- Molecular Docking : Perform AutoDock/Vina simulations to identify binding poses in enzyme active sites. Validate with mutagenesis studies if activity discrepancies arise .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining purity?
- Methodology : Optimize solvent volume ratios and cooling rates during crystallization to prevent polymorphism. Use inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .
- Data Contradiction : If pilot-scale batches show reduced yield, investigate heat/mass transfer limitations using computational fluid dynamics (CFD) .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
